Isonopaline
Description
Properties
Molecular Formula |
C11H20N4O6 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI Key |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
This compound is typically synthesized as a diastereoisomeric product alongside nopaline through reductive amination reactions involving arginine derivatives and α-ketoglutaric acid derivatives. The key synthetic step involves:
Reductive Amination Using Cyanoborohydride
- The preferred reducing agent is sodium cyanoborohydride, which offers higher yields (up to 70-80%) compared to sodium borohydride.
- Reaction conditions:
- pH: 6 to 8 (optimal around 6.5 to 7.5)
- Temperature: 10° to 30° C (optimal 15° to 25° C)
- Reaction time varies depending on scale and conditions but typically ranges from several hours to overnight.
- After reaction completion, the solution pH is adjusted below 2 to release hydrogen cyanide (HCN), followed by chromatographic purification.
Separation of this compound from Diastereoisomeric Mixture
- The crude mixture of diastereoisomers is subjected to ion-exchange chromatography on strong cationic substrates (e.g., Dowex 50W-X8 in H+ form).
- Elution is performed using aqueous ammonia or ammonium chloride solutions.
- The eluate is dried (vacuum or lyophilization), then dissolved in water at concentrations between 0.01 and 1 g/ml.
- The pH of the solution is carefully adjusted to the isoelectric point of this compound (approximately pH 3.0 to 3.6).
- The solution is allowed to stand at low temperatures (0° to 10° C) to precipitate this compound selectively.
- The precipitate is collected by filtration, washed, and dried to yield this compound with purity greater than 98% as confirmed by HPLC or electrophoresis.
Recrystallization and Purification
- Recrystallization is performed by dissolving the partially purified this compound at concentrations of 0.01 to 1 g/ml in water at temperatures between 0° and 40° C.
- Addition of 1 to 10 volumes of a water-miscible organic solvent (ethanol or acetone preferred) is done.
- The mixture is allowed to stand at temperatures ranging from -40° to 40° C, optimally 0° to 10° C.
- The precipitated crystals are filtered and dried under vacuum or by lyophilization.
- This step improves purity to greater than 99%.
Reaction Conditions and Parameters
| Parameter | Preferred Range | Notes |
|---|---|---|
| Reaction pH (cyanoborohydride) | 6.0 – 8.0 (optimal 6.5-7.5) | Ensures selective reduction and stability |
| Reaction temperature | 10° – 30° C (optimal 15°-25° C) | Controls reaction rate and selectivity |
| Concentration of diastereoisomer mixture | 0.01 – 1 g/ml (optimal 0.05 – 0.15 g/ml) | For dissolution and crystallization steps |
| pH for precipitation | 3.0 – 3.6 | Close to isoelectric point for selective crystallization |
| Organic solvent volume | 1 – 10 volumes per volume of aqueous solution (optimal 2 – 5, preferably 3) | Ethanol or acetone preferred |
| Temperature for crystallization | -40° to 40° C (optimal 0° to 10° C) | Low temperatures favor selective precipitation |
| Drying method | Vacuum drying or lyophilization | Preserves compound integrity |
Alternative Synthetic Routes and Derivative Formation
- Pyronopaline (pyrothis compound) can be synthesized from this compound by heating aqueous suspensions at acidic pH (0.0 to 3.6) and temperatures between 60° and 130° C for 30 minutes to 200 hours.
- The formation of pyro derivatives involves dehydration reactions, confirmed by elemental analysis matching empirical formulas with water loss.
- Crystallization of pyro derivatives follows similar solvent and pH adjustment protocols as this compound.
Summary of Research Findings
- The cyanoborohydride-mediated reductive amination is the most efficient and widely used method for synthesizing this compound, giving high yields and purity.
- The separation of this compound from its diastereoisomeric mixture relies heavily on precise pH control and selective crystallization techniques.
- Purification steps involving recrystallization from aqueous-organic solvent mixtures at controlled low temperatures are critical to achieving >99% purity.
- Ion-exchange chromatography is essential for initial separation and purification.
- Reaction parameters such as pH, temperature, solvent volume, and concentration are finely tuned to optimize yield and purity.
- The preparation methods are well-documented in patent literature and supported by biochemical studies confirming the stereochemical and purity aspects of this compound.
Chemical Structure and Reaction Scheme Overview
This compound Chemical Structure:
- This compound contains multiple carboxyl and guanidino groups, making it highly polar and acidic.
- Its structure is closely related to nopaline but differs in stereochemistry at key centers.
- Arginine derivative + α-ketoglutaric acid derivative
- Reductive amination with sodium cyanoborohydride
- Mixture of diastereoisomers formed (nopaline and this compound)
- Ion-exchange chromatography for initial purification
- pH adjustment and selective crystallization for this compound isolation
- Recrystallization for high purity
Chemical Reactions Analysis
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen atoms.
Reduced derivatives: Compounds with fewer oxygen atoms.
Substituted derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Isonopaline has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and studies.
Medicine: Investigated for its potential therapeutic applications due to its unique biochemical properties.
Mechanism of Action
The mechanism of action of isonopaline involves its interaction with specific enzymes and metabolic pathways. In crown gall tumors, this compound is synthesized by the plant cells and catabolized by Agrobacterium tumefaciens . The molecular targets include enzymes involved in the synthesis and degradation of opines. The pathways involved are part of the plant’s response to bacterial infection and the bacterium’s adaptation to the plant environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Isonopaline shares structural homology with nopaline and pyronopaline but differs in stereochemistry and functional groups:
Physicochemical Properties
- Solubility and Stability: this compound and nopaline exhibit similar solubility in aqueous media but differ in enzymatic degradation rates due to stereochemistry . Pyronopaline’s cyclic structure may enhance stability under acidic or high-temperature conditions .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing isonopaline, and how do they ensure structural accuracy?
- Methodological Answer : this compound synthesis typically involves condensation reactions between precursors under controlled pH and temperature. Structural validation requires multi-modal analysis:
- IR spectroscopy to confirm functional groups (e.g., amine, carboxyl).
- ¹H-NMR to verify stereochemistry (e.g., 2R-pentanedioic acid configuration in this compound) .
- HPLC (e.g., using a cation-exchange column at pH 3.2) to confirm purity and differentiate it from derivatives formed under thermal stress .
Q. How can researchers distinguish this compound from nopaline using enzymatic assays?
- Methodological Answer : Use octopine dehydrogenase from Pecten maximus (scallops), which oxidizes nopaline but not this compound due to differences in stereochemistry. This enzyme’s substrate specificity provides a biochemical marker for differentiation .
- Experimental Design : Prepare reaction mixtures with purified enzyme and monitor NADH production spectrophotometrically at 340 nm. Nopaline will show increased absorbance, while this compound remains unaltered .
Q. What analytical techniques are critical for identifying degradation products of this compound under varying conditions?
- Methodological Answer :
- HPLC at elevated temperatures (60–100°C) to detect derivatives formed via intramolecular reactions (e.g., lactamization).
- Titration curves to track pKa shifts (e.g., disappearance of a pK 9.2 group indicates amine loss in derivatives) .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a study comparing this compound’s biological activity with its structural analogs?
- Methodological Answer :
- P (Population) : Cell lines or model organisms (e.g., crown gall tumors).
- I (Intervention) : this compound exposure at varying concentrations.
- C (Comparison) : Nopaline or synthetic derivatives.
- O (Outcome) : Growth inhibition rates, metabolic profiling.
- T (Time) : Short-term (24–72 hr) vs. long-term (7–14 days) effects.
Q. What strategies are recommended for reconciling contradictory data on this compound’s stability across studies?
- Methodological Answer :
- Systematic replication : Repeat experiments under standardized conditions (pH, temperature).
- Meta-analysis : Compare raw datasets from published studies to identify confounding variables (e.g., storage conditions, solvent systems).
- Advanced spectroscopy : Use 2D-NMR (e.g., COSY, HSQC) to resolve ambiguities in degradation pathways .
Q. How can the FINER criteria ensure rigor in formulating research questions about this compound’s role in plant-pathogen interactions?
- Methodological Answer :
- Feasible : Access to transgenic plant models and HPLC infrastructure.
- Interesting : Focus on mechanisms (e.g., this compound as a signaling molecule).
- Novel : Explore understudied pathways (e.g., cross-talk with jasmonate signaling).
- Ethical : Adhere to biosafety protocols for genetically modified organisms.
- Relevant : Align with broader goals in plant pathology or metabolic engineering .
Q. What experimental controls are essential when investigating this compound’s enzymatic inhibition properties?
- Methodological Answer :
- Negative controls : Reaction mixtures without substrate/enzyme.
- Positive controls : Use known inhibitors (e.g., malonate for dehydrogenases).
- Blinding : Assign coded samples to reduce bias in data interpretation.
- Statistical validation : Apply ANOVA or t-tests to confirm significance (p < 0.05) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported optical rotations for synthetic this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
